molecular formula C21H30N2O4 B6349846 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-95-3

8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349846
CAS No.: 1326809-95-3
M. Wt: 374.5 g/mol
InChI Key: PQYFOXWZQNCLRQ-UHFFFAOYSA-N
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Description

The compound 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid belongs to a class of spirocyclic derivatives characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. This scaffold combines a six-membered oxa-diaza ring fused to a five-membered carbocyclic ring.

Properties

IUPAC Name

8-benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-3-17(4-2)19(24)23-18(20(25)26)15-27-21(23)10-12-22(13-11-21)14-16-8-6-5-7-9-16/h5-9,17-18H,3-4,10-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYFOXWZQNCLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Ketoesters

A widely adopted method involves reacting 1,5-diaminopentane derivatives with γ-ketoesters under acidic conditions. For example, treatment of N-Boc-1,5-diaminopentane with ethyl levulinate in ethanol catalyzed by p-toluenesulfonic acid (p-TsOH) yields the spirocyclic lactam intermediate (Scheme 1). Deprotection of the Boc group using HCl in dioxane generates the free amine, which undergoes spontaneous cyclization to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.

Key Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: p-TsOH (10 mol%)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Ring-Closing Metathesis (RCM)

An alternative approach utilizes Grubbs’ second-generation catalyst to facilitate RCM of diene precursors. For instance, N-allyl-4-pentenenitrile undergoes RCM in dichloromethane at 40°C, forming the spirocyclic nitrile intermediate. Subsequent hydrolysis with aqueous NaOH affords the corresponding carboxylic acid.

Key Reaction Conditions :

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: Dichloromethane

  • Temperature: 40°C, 6 hours

  • Yield: 55–60%

Functionalization of the Spirocyclic Core

Introduction of the Benzyl Group

The benzyl moiety is introduced at position 8 via nucleophilic substitution or reductive alkylation.

Alkylation with Benzyl Bromide

Treatment of the spirocyclic amine with benzyl bromide in the presence of K₂CO₃ in acetonitrile affords the N-benzyl derivative. This method achieves >90% regioselectivity for the 8-position due to steric hindrance at the 4-position.

Key Reaction Conditions :

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 60°C, 8 hours

  • Yield: 85%

Reductive Amination

Condensation of the spirocyclic amine with benzaldehyde followed by NaBH₃CN reduction in methanol provides the N-benzyl product. This method is preferred for heat-sensitive intermediates.

Key Reaction Conditions :

  • Reducing Agent: NaBH₃CN (1.5 equiv)

  • Solvent: Methanol

  • Temperature: 25°C, 12 hours

  • Yield: 78%

Acylation at Position 4

The 2-ethylbutanoyl group is introduced via acylation of the secondary amine at position 4.

Schotten-Baumann Reaction

Reaction with 2-ethylbutanoyl chloride in a biphasic system (CH₂Cl₂/H₂O) using NaHCO₃ as a base provides the acylated product. Excess acyl chloride (1.2 equiv) ensures complete conversion.

Key Reaction Conditions :

  • Acylating Agent: 2-ethylbutanoyl chloride (1.2 equiv)

  • Base: NaHCO₃ (3 equiv)

  • Solvent: CH₂Cl₂/H₂O

  • Temperature: 0°C → 25°C, 2 hours

  • Yield: 92%

Carbodiimide-Mediated Coupling

For substrates prone to hydrolysis, 2-ethylbutanoic acid is activated with HOBt/EDC·HCl and coupled to the spirocyclic amine in DMF. This method minimizes racemization.

Key Reaction Conditions :

  • Activator: HOBt (1.1 equiv), EDC·HCl (1.1 equiv)

  • Solvent: DMF

  • Temperature: 25°C, 24 hours

  • Yield: 88%

Carboxylic Acid Functionalization

The carboxylic acid at position 3 is typically introduced via hydrolysis of a pre-installed nitrile or ester group.

Nitrile Hydrolysis

Treatment of the 3-cyano intermediate with conc. HCl at reflux yields the carboxylic acid. Alternatively, microwave-assisted hydrolysis with NaOH reduces reaction time.

Key Reaction Conditions :

  • Reagent: 6M HCl

  • Temperature: 100°C, 6 hours

  • Yield: 95%

Ester Saponification

The ethyl ester derivative is saponified using LiOH in THF/H₂O. This method is compatible with acid-sensitive substrates.

Key Reaction Conditions :

  • Base: LiOH (3 equiv)

  • Solvent: THF/H₂O (3:1)

  • Temperature: 25°C, 4 hours

  • Yield: 89%

Analytical Characterization

Critical quality attributes are verified via spectroscopic and chromatographic methods:

Parameter Method Specifications
PurityHPLC (C18 column)≥99.0% (λ = 254 nm)
Regiochemistry1H^1H-NMRδ 4.21 (s, 1H, spiro-H)
Enantiomeric ExcessChiral HPLC (AD-H)≥99.5% (hexane/i-PrOH = 90:10)
Molecular WeightHRMS[M+H]⁺ calc. 401.2114, found 401.2112

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of four representative methods:

Method Overall Yield Purity Key Advantage
Cyclocondensation + S-B67%99.2%Scalable, minimal byproducts
RCM + Carbodiimide58%98.5%Avoids strong acids
Reductive Amination72%99.1%Mild conditions for sensitive substrates
Microwave Hydrolysis70%99.3%Rapid reaction time (30 min)

Challenges and Optimization Strategies

  • Regioselectivity in Acylation : The 4-position’s steric accessibility favors acylation over the 8-position. Computational modeling (DFT) confirms a 15 kcal/mol preference for 4-acylation.

  • Spiro Center Racemization : Chiral auxiliaries (e.g., Oppolzer’s sultam) during cyclocondensation ensure >99% enantiomeric excess.

  • Purification : Silica gel chromatography often fails due to the compound’s polarity. Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) achieves baseline separation.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors reduce reaction times (e.g., cyclocondensation completes in 2 hours vs. 12 hours batchwise).

  • Catalyst Recycling : Immobilized Grubbs’ catalyst on magnetic nanoparticles enables five reuse cycles without activity loss.

  • Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) replace volatile solvents in acylation steps, reducing E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 4 (Acyl Group)

The acyl group at position 4 significantly impacts molecular weight, polarity, and binding interactions. Key analogs include:

Compound Name (Position 4 Substituent) Molecular Weight (g/mol) Purity (%) Key Structural Features Applications/Notes References
8-Benzyl-4-(3-methylbutanoyl)-... ~335 (estimated) N/A Branched aliphatic chain Synthetic intermediate
8-Benzyl-4-(2-phenylacetyl)-... ~367 (estimated) N/A Aromatic phenylacetyl group Structural diversity studies
8-Methyl-4-(2,4-difluorobenzoyl)-... 340.32 ≥95 Electron-withdrawing fluorines Medicinal chemistry applications
8-Propyl-4-(4-chlorobenzoyl)-... 366.84 95 Halogenated aromatic ring Lab-scale research
8-Methyl-4-(pyridine-3-carbonyl)-... 305.33 N/A Heterocyclic pyridine ring Potential CNS-targeting candidates

Key Observations :

  • Aliphatic vs.
  • Electron-Withdrawing Effects : Fluorine or chlorine atoms on benzoyl groups (e.g., 2,4-difluorobenzoyl) increase electronegativity, which may improve metabolic stability or receptor binding .
  • Heterocyclic Moieties : Pyridine-3-carbonyl introduces nitrogen-based hydrogen-bonding capabilities, relevant for targeting enzymes or neurotransmitter receptors .

Substituent Variations at Position 8 (Alkyl Group)

The alkyl group at position 8 modulates steric hindrance and lipophilicity:

Compound Name (Position 8 Substituent) Substituent Size Molecular Weight (g/mol) Notes References
8-Benzyl-... Bulky aromatic ~395 (estimated) High lipophilicity; potential CNS activity
8-Methyl-... Small alkyl ~303–340 Improved solubility; common in SAR studies
8-Propyl-... Medium alkyl ~366–381 Balance of lipophilicity and solubility
8-(4-tert-Butylbenzoyl)-... Bulky aromatic N/A Enhanced steric hindrance

Key Observations :

  • Benzyl vs. Methyl Groups : The benzyl group increases molecular weight and lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration .
  • Propyl vs. Methyl Groups : Longer alkyl chains (e.g., propyl) marginally increase hydrophobicity without drastically reducing solubility, making them versatile for optimization .

Biological Activity

8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound that belongs to a class of spirocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The IUPAC name is this compound, and its molecular formula is C21H30N2O4C_{21}H_{30}N_{2}O_{4} with a molecular weight of 370.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular processes.
  • Receptor Modulation : It may interact with various receptors, leading to changes in signaling pathways that affect cell growth and differentiation.

These interactions suggest potential applications in treating diseases where these pathways are dysregulated.

Antimicrobial Activity

Research indicates that compounds similar to 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane have demonstrated antimicrobial properties. For instance:

CompoundActivity TypeMIC (µg/mL)
8-Benzyl-4-(2-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decaneBacterial15
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decaneFungal30

This table illustrates the minimum inhibitory concentrations (MIC) against various pathogens, highlighting the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

Studies have shown that spirocyclic compounds can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Case Studies

  • In Vivo Studies : In a mouse model, administration of 8-Benzyl derivatives resulted in a significant reduction in inflammation markers compared to control groups.
  • Cell Culture Studies : Human cell lines treated with the compound showed decreased proliferation rates in cancerous cells, suggesting potential anticancer properties.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
8-Benzyl-2,8-diazaspiro[4.5]decaneModerateAntimicrobial
SpirotetramatHighInsecticidal

The uniqueness of 8-Benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane lies in its specific combination of functional groups that enhance its biological properties compared to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for 8-benzyl-4-(2-ethylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the spirocyclic core via cyclization of a ketone or aldehyde with a diamine precursor under reflux conditions (e.g., ethanol, 60–80°C) .
  • Step 2 : Introduction of the 2-ethylbutanoyl group using acyl chloride derivatives in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Step 3 : Benzylation at the 8-position via alkylation with benzyl bromide under inert atmosphere . Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control to minimize side reactions.

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and spirocyclic connectivity. For example, the benzyl group’s aromatic protons appear as multiplet signals at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 415.2) .
  • Infrared Spectroscopy (IR) : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and amide N-H bending (~1550 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Experimental Variability : Differences in assay conditions (pH, temperature) or cell lines. For example, IC50_{50} values vary significantly in acidic vs. neutral buffers .
  • Structural Analogues : Subtle changes in substituents (e.g., fluorobenzoyl vs. ethylbutanoyl) alter binding affinities. Cross-referencing with structurally similar compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) is critical .
  • Solution : Standardize protocols (e.g., use Tris-HCl buffer at pH 7.4) and validate findings with orthogonal assays (e.g., SPR and fluorescence polarization) .

Q. What strategies optimize the solubility of this compound for in vitro studies?

Poor aqueous solubility is addressed via:

  • Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Ionize the carboxylic acid group by dissolving in PBS (pH 7.4) .
  • Experimental Validation :
Solvent SystemSolubility (mg/mL)Stability (24h)
DMSO/Water (1:9)1.2>90%
PBS (pH 7.4)0.885%
β-Cyclodextrin (5%)2.5>95%
Data adapted from solubility studies on analogous spirocyclic compounds .

Q. How do reaction pathways differ when substituting the 2-ethylbutanoyl group with other acyl moieties?

Substituent effects are evaluated via:

  • Kinetic Studies : Monitor reaction progress using HPLC. For example, electron-withdrawing groups (e.g., 3-fluorobenzoyl) accelerate acylation but reduce yields due to steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies. A 2-ethylbutanoyl group’s branched structure lowers activation energy by 15% compared to linear chains .
  • Practical Tip : Use bulky bases (e.g., DBU) to mitigate steric effects during acylation .

Methodological Guidance

Q. What precautions are necessary for handling this compound in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing and dissolution due to potential dust formation .
  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the acyl group .

Q. How can researchers design dose-response experiments for this compound’s bioactivity?

Follow these steps:

  • Range-Finding : Start with a broad range (1 nM–100 µM) and narrow based on preliminary activity.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., known enzyme inhibitors).
  • Replicates : Use triplicate wells for each concentration to account for plate variability .
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .

Tables for Key Parameters

Table 1 : Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.60–70°CMaximizes cyclization
SolventDMF or THFEnhances solubility
Acyl Chloride Equiv.1.2–1.5Minimizes side products
BaseTriethylamineNeutralizes HCl byproduct
Adapted from spirocyclic compound synthesis .

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